2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile
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Overview
Description
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of benzodioxole, pyridine, and methoxyphenyl groups
Preparation Methods
The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then chlorinated. The chlorinated benzodioxole is reacted with a thiol to introduce the sulfanyl group. This intermediate is then coupled with a methoxyphenyl-substituted pyridine derivative under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and pyridine-based molecules. What sets 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15ClN2O3S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15ClN2O3S/c1-25-16-5-2-13(3-6-16)18-7-4-14(10-23)21(24-18)28-11-15-8-19-20(9-17(15)22)27-12-26-19/h2-9H,11-12H2,1H3 |
InChI Key |
QJYXTKSVTGJPGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC4=C(C=C3Cl)OCO4 |
Origin of Product |
United States |
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